Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride - 1171535-51-5

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Catalog Number: EVT-3223799
CAS Number: 1171535-51-5
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinolines (TIQs) represent a significant class of organic compounds with a diverse range of biological activities. They are classified as heterocyclic aromatic compounds, characterized by a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom. TIQs and their derivatives have garnered considerable attention in scientific research due to their presence in numerous natural products and their potential therapeutic applications. [, ]

For instance, they serve as crucial structural elements in many alkaloids, some of which exhibit pharmacological effects. [, ] Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified as a potential endogenous parkinsonism-preventing substance. [, ]

Synthesis Analysis
  • Pummerer-Type Cyclization: This approach utilizes sulfoxides carrying a heteroaromatic nucleophile. Treatment with trifluoroacetic anhydride triggers intramolecular alkylation, resulting in the formation of the TIQ scaffold. This method has proven effective in synthesizing biologically relevant nitrogen heterocycles. []
  • Acid-Promoted Cyclization: This method involves the cyclization of appropriately substituted precursors under acidic conditions. For example, the synthesis of optically pure 3-methyl-TIQs was achieved using super acid-induced cyclization of chiral N-benzyl-N-[1-methyl-2-(phenylsulfinyl)ethyl]formamide. []
  • Bischler-Napieralski Cyclization: This classic approach involves the cyclodehydration of N-acyl-β-phenethylamines using a dehydrating agent like phosphorus pentoxide or phosphorus oxychloride. []
  • Pictet-Spengler Reaction: This method utilizes the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. []
Molecular Structure Analysis

The molecular structure of TIQs is characterized by a fused benzene and a partially saturated heterocyclic ring containing a nitrogen atom. The conformation of the heterocyclic ring can vary depending on the substitution pattern and the presence of chiral centers. [, , , , , , , , ]

For example, in methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, the piperidine ring adopts a screw-boat conformation. [] X-ray crystallographic studies have been extensively used to determine the three-dimensional structures of various TIQ derivatives, providing valuable insights into their conformational preferences and intermolecular interactions in the solid state. [, , , , , , ]

Mechanism of Action
  • Parkinsonism-Preventing Activity: 1MeTIQ and its hydroxylated derivatives have shown neuroprotective effects against parkinsonism induced by agents like MPTP. While the exact mechanism remains unclear, it is suggested that these compounds may counteract the dopaminergic neurotoxicity induced by parkinsonism-inducing agents. [, ]
  • Kappa Opioid Receptor Antagonism: Certain TIQ derivatives, like (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic), have demonstrated potent and selective antagonism at the kappa opioid receptor. These compounds offer potential for the development of novel analgesics and treatments for substance use disorders. []
Physical and Chemical Properties Analysis
  • Solubility: TIQs typically exhibit limited solubility in water, which can influence their bioavailability and pharmaceutical applications. For example, YH1885, a TIQ derivative, has limited solubility contributing to its dose-dependent bioavailability. []
Applications
  • Development of Novel Therapeutics:
    • Parkinson's Disease: 1MeTIQ and its derivatives have shown potential as neuroprotective agents against Parkinson's disease. [, ]
    • Pain Management: TIQ-based kappa opioid receptor antagonists offer potential for the development of novel analgesics with reduced side effects compared to traditional opioids. []
    • Diabetes: TIQ derivatives have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, offering a potential treatment option for type 2 diabetes. []
  • Catalysts in Organic Synthesis: Chiral TIQ derivatives have been explored as catalysts in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. [, , , ]

5,6-Dimethyl-2-(4-Fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl) pyrimidine hydrochloride (YH1885)

  • Compound Description: YH1885 is an acid pump antagonist under development by Yuhan Research Center. Research suggests its oral bioavailability is dose-dependent, possibly due to a saturable nucleobase transport system and limited solubility [].
  • Relevance: While sharing the 1-methyl-1,2,3,4-tetrahydroisoquinoline moiety with Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, YH1885 is further substituted on the isoquinoline ring and linked to a pyrimidine ring, contributing to its distinct pharmacological properties [].

1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTIQ)

  • Compound Description: 1-MeTIQ is an endogenous amine found to decrease in MPTP-treated mice, a model for Parkinson's disease. Pretreatment with 1-MeTIQ prevents MPTP-induced Parkinsonian-like behavioral abnormalities in mice, suggesting a protective role against the pathogenesis of Parkinson's disease [].
  • Relevance: 1-MeTIQ shares the core 1-methyl-1,2,3,4-tetrahydroisoquinoline structure with Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, differing only by the absence of the carboxylate group at the 4-position. This structural similarity may underlie their shared affinity for biological targets involved in Parkinson's disease [].

trans-rac-2-Hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • Compound Description: This compound is a precursor used in the synthesis of Methyl trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate via esterification [].
  • Relevance: This compound is structurally very similar to Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, differing by the presence of a 2-hexyl and a 3-(2-pyridyl) substituent on the tetrahydroisoquinoline ring system, and the use of a free carboxylic acid group instead of a methyl carboxylate hydrochloride [].

Methyl trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

  • Compound Description: Synthesized from trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, this compound features a distinct crystal structure characterized by inversion dimers linked through C—H⋯O bonds [].
  • Relevance: This compound is closely related to Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, sharing the core tetrahydroisoquinoline structure with a methyl carboxylate group at the 4-position. It differs by the presence of a 2-hexyl and a 3-(2-pyridyl) substituent on the tetrahydroisoquinoline ring system [].

4-(4-Bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AN12)

  • Compound Description: AN12 exhibits significant, dose-dependent gastroprotective effects in rat models of stress- and indomethacin-induced ulcers, along with inhibition of basal gastric acid secretion [].

1,2,3,4-Tetrahydroisoquinoline (TIQ)

  • Compound Description: TIQ, an endogenous amine present in the human brain, is studied alongside its 1-methyl derivative (1-MeTIQ) for its metabolism, tissue distribution, and potential role in Parkinson's disease [].
  • Relevance: TIQ represents the core structure of Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, lacking the methyl and carboxylate substituents at the 1- and 4- positions, respectively. Studying TIQ and its derivatives provides insights into the structure-activity relationships of this chemical class [].

4-Hydroxy-TIQ

  • Compound Description: 4-Hydroxy-TIQ is a metabolite of both TIQ and 1-MeTIQ, identified in the urine of rats administered these compounds. Its presence provides insights into the metabolic pathways of tetrahydroisoquinoline compounds [].
  • Relevance: 4-Hydroxy-TIQ is structurally similar to Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, featuring a hydroxyl group at the 4-position instead of the methyl carboxylate. This difference highlights the potential metabolic modifications of the tetrahydroisoquinoline scaffold [].

4-Hydroxy-1MeTIQ

  • Compound Description: Similar to 4-hydroxy-TIQ, 4-Hydroxy-1MeTIQ is a metabolite of both TIQ and 1-MeTIQ. Its identification further contributes to understanding the metabolic fate of tetrahydroisoquinolines in biological systems [].
  • Relevance: 4-Hydroxy-1MeTIQ shares the 1-methyl-1,2,3,4-tetrahydroisoquinoline core with Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, with a hydroxyl group replacing the carboxylate at the 4-position. This comparison emphasizes the structural variations possible through metabolic transformations [].

2-Methyl-TIQ

  • Compound Description: Identified as a minor metabolite of TIQ, 2-methyl-TIQ exemplifies the potential for N-methylation in the metabolism of tetrahydroisoquinoline compounds [].
  • Relevance: While not directly possessing the 1-methyl substituent found in Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, 2-methyl-TIQ highlights the possibility of N-methylation at different positions on the tetrahydroisoquinoline ring, which could influence biological activity [].

2-Methyl-1MeTIQ

  • Compound Description: Analogous to 2-methyl-TIQ, 2-methyl-1MeTIQ is a minor metabolite of 1-MeTIQ, further demonstrating the occurrence of N-methylation in this compound class [].
  • Relevance: This compound, featuring an additional methyl group at the 2-position compared to Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, underscores the potential for metabolic N-methylation to introduce structural diversity and potentially affect biological interactions [].

Isoquinoline

  • Compound Description: Detected as a minor metabolite of TIQ, isoquinoline represents a more extensively metabolized form, lacking the saturated heterocyclic ring [].
  • Relevance: Isoquinoline represents the core aromatic structure of Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, highlighting the potential for metabolic transformations to significantly alter the parent compound [].

1-Methyl-3,4-dihydroisoquinoline

  • Compound Description: Identified as a minor metabolite of 1-MeTIQ, 1-methyl-3,4-dihydroisoquinoline differs from the parent compound by the saturation state of the heterocyclic ring [].
  • Relevance: This compound, lacking the fully saturated heterocycle of Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, demonstrates the potential for metabolic modifications to influence the saturation state of the tetrahydroisoquinoline ring, potentially impacting its conformational flexibility and subsequent biological activity [].

6-Hydroxy-1MeTIQ

  • Compound Description: Among a series of hydroxylated 1-MeTIQ derivatives, 6-hydroxy-1MeTIQ exhibited the most potent neuroprotective activity against MPTP-induced Parkinsonism in mice, effectively preventing MPTP-induced bradykinesia and dopamine reduction in the brain [].
  • Relevance: Sharing the core 1-methyl-1,2,3,4-tetrahydroisoquinoline structure with Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, 6-hydroxy-1MeTIQ differs by a hydroxyl group at the 6-position instead of the 4-carboxylate. This subtle change significantly enhances its neuroprotective properties, underscoring the impact of substituent position on biological activity within this class of compounds [].

5-Hydroxy-1MeTIQ & 7-Hydroxy-1MeTIQ

  • Compound Description: These are hydroxylated derivatives of 1-MeTIQ that, along with 6-hydroxy-1MeTIQ, were investigated for their potential neuroprotective effects against MPTP-induced Parkinsonism [].
  • Relevance: These compounds, differing from Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride by the presence of a hydroxyl group at the 5 or 7 position instead of the 4-carboxylate, highlight the influence of hydroxyl group positioning on the biological activity of tetrahydroisoquinoline derivatives [].

N-Propyl-1MeTIQ, N-Propenyl-1MeTIQ, N-Propargyl-1MeTIQ & N-Butynyl-1MeTIQ

  • Compound Description: These are a series of N-functionalized 1-MeTIQ derivatives, synthesized to investigate the impact of different N-substituents on their protective effects against MPTP-induced Parkinsonism in mice [].
  • Relevance: These derivatives, sharing the core structure of Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride but with varying N-substitutions, provide insights into the structure-activity relationships of tetrahydroisoquinoline compounds. Specifically, they highlight how modifications to the nitrogen substituent can alter their pharmacological properties, emphasizing the importance of the N-substituent for achieving desired biological activities [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: PDTic is a lead compound in the development of potent and selective κ opioid receptor antagonists. It exhibits high affinity for the κ opioid receptor and excellent selectivity over μ and δ opioid receptors [].
  • Relevance: PDTic highlights the diverse pharmacological potential of the tetrahydroisoquinoline scaffold, even when compared to Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride. It demonstrates how modifications to the core structure, such as incorporating a 7-hydroxy group, a carboxamide at the 3-position, and a specific chiral side chain, can lead to completely different pharmacological profiles, specifically potent and selective κ opioid receptor antagonism [].

Properties

CAS Number

1171535-51-5

Product Name

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H

InChI Key

CKUUSORWZQEPCN-UHFFFAOYSA-N

SMILES

COC(=O)C1CNCC2=CC=CC=C12.Cl

Canonical SMILES

COC(=O)C1CNCC2=CC=CC=C12.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.